molecular formula C12H20N2O B097387 2-(1-Adamantyl)acetohydrazide CAS No. 19026-80-3

2-(1-Adamantyl)acetohydrazide

Cat. No.: B097387
CAS No.: 19026-80-3
M. Wt: 208.3 g/mol
InChI Key: ZORPHDZMMHDLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantyl)acetohydrazide is a derivative of adamantane, a bulky, diamondoid hydrocarbon known for its stability and unique structure. Adamantane derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, antimicrobial, and antifungal properties.

Scientific Research Applications

2-(1-Adamantyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)acetohydrazide typically involves the reaction of 1-adamantylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: The scalability of the reaction is facilitated by the stability and reactivity of the adamantane moiety .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Comparison with Similar Compounds

    1-Adamantylamine: Another adamantane derivative with similar stability and reactivity.

    1-Adamantylacetic acid: A precursor in the synthesis of 2-(1-Adamantyl)acetohydrazide.

    1-Adamantylmethylamine: Shares structural similarities and potential therapeutic applications

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. Its stability and bulky structure make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(1-adamantyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPHDZMMHDLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351546
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-80-3
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantaneacetic hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.